B1577084 Pardaxin 3

Pardaxin 3

Cat. No.: B1577084
Attention: For research use only. Not for human or veterinary use.
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Description

Pardaxin 3 is a 33-amino-acid polypeptide belonging to a class of membrane-active antimicrobial peptides (AMPs) originally isolated from the defensive secretions of the Red Sea Moses sole ( Pardachirus marmoratus ) and the Pacific Peacock sole . It exhibits a characteristic helix-hinge-helix structure, which is critical for its ability to interact with and disrupt lipid bilayers . This peptide demonstrates significant research value due to its potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria and its intriguing anti-proliferative effects on various human cancer cell lines . The mechanism of action of this compound is multifaceted and dependent on membrane composition. It primarily targets cell membranes, leading to permeabilization and lysis. Research suggests it can form ion channels and operate via a "carpet-like" mechanism, where peptide molecules accumulate on the membrane surface, causing phospholipid displacement and leakage of cellular contents . Its potency is more pronounced in zwitterionic lipid bilayers compared to those containing anionic lipids or cholesterol . In cancer research, Pardaxin has been shown to induce apoptosis in human cancer cells, including cervical carcinoma, fibrosarcoma, and oral squamous cell carcinoma lines . The proposed cytotoxic mechanism involves triggering reactive oxygen species (ROS) production, inducing endoplasmic reticulum (ER) stress, and initiating both caspase-dependent and caspase-independent apoptotic pathways . Studies on clinical and standard strains of E. coli have demonstrated the antimicrobial efficacy of pardaxin, with one study reporting a Minimum Inhibitory Concentration (MIC) of 390-450 µg/mL . This mode of action, which directly targets the membrane, presents a potential strategy for overcoming resistant pathogens and developing novel anti-infectives . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antimicrobial

sequence

GFFAFIPKIISSPLFKTLLSAVGSALSSSGEQE

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Pardaxin exhibits promising anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that it triggers caspase-dependent pathways leading to cell death. For instance, in human fibrosarcoma HT-1080 cells, Pardaxin treatment resulted in increased caspase-3/7 activity and elevated levels of reactive oxygen species (ROS), indicating a mechanism that disrupts mitochondrial function and promotes apoptosis .

Case Studies

  • Ovarian Cancer : Research indicated that Pardaxin significantly enhances mitophagy and induces apoptosis in ovarian cancer cells (PA-1 and SKOV3). Treatment with Pardaxin at concentrations as low as 5 μM led to substantial increases in apoptotic cell populations, suggesting its potential as a therapeutic agent against ovarian cancer .
  • Intratumoral Administration : In vivo studies have shown that intratumoral administration of Pardaxin can inhibit tumor growth and vascularization. Mice treated with Pardaxin demonstrated a significant reduction in tumor size without notable side effects, highlighting its therapeutic potential while maintaining safety profiles .

Antimicrobial Properties

Pardaxin is recognized for its potent antimicrobial activity against various pathogens, including antibiotic-resistant strains like Staphylococcus aureus (MRSA).

Clinical Applications
A study demonstrated that Pardaxin effectively cleared infections in severely infected wounds. Mice treated with Pardaxin exhibited improved wound healing compared to those treated with traditional antibiotics, showcasing its efficacy in enhancing reepithelialization and dermal maturation .

Comparative Efficacy

Application Area Efficacy Study Reference
Anticancer (Fibrosarcoma)Induces apoptosis through caspase activation
Anticancer (Ovarian Cancer)Enhances mitophagy; significant apoptosis
Antimicrobial (Wound Healing)Clears MRSA; accelerates healing
Antitumor (In Vivo)Inhibits tumor growth; nontoxic to normal cells

Mechanistic Insights

Pardaxin's ability to induce apoptosis is linked to its interaction with mitochondrial membranes, leading to mitochondrial fragmentation and ROS production. This process is crucial for its anticancer activities. The peptide's structure allows it to integrate into lipid bilayers, which is essential for its antimicrobial function as well .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pardaxin

Modifications to pardaxin’s structure reveal mechanistic insights and therapeutic trade-offs:

Compound Structural Modification Key Findings References
[Ala¹³]Pardaxin Alanine substitution at residue 13 - Increased α-helicity but reduced cytolytic activity.
- No hemolysis in human erythrocytes.
[Gly¹⁴,Gly¹⁵]Pardaxin Glycine substitutions at 14–15 - Disrupted amphipathic helix.
- Reduced ion channel activity and membrane disruption.
des[1–9]Pardaxin N-terminal truncation - Loss of membrane insertion capability.
- Minimal ion channel activity.
[N-succinamido]Pardaxin N-terminal chemical modification - Retains ion channel function but slower kinetics.
- 70-fold lower hemolytic activity.

Key Insight : The N-terminal domain is essential for membrane interaction, while the C-terminal helix drives ion channel formation. Modifications reduce potency, underscoring the importance of native structure .

Comparison with Other Antimicrobial Peptides (AMPs)

Pardaxin shares functional similarities with AMPs but differs in mechanism and selectivity:

AMP Source Mechanism of Action Selectivity for Cancer Cells Key Differences from Pardaxin References
Buforin II Toad stomach Penetrates membranes without lysis; binds nucleic acids. Moderate Non-lytic; targets intracellular components.
Melittin Bee venom Membrane lysis via pore formation. Low (high hemolysis) Broader toxicity limits therapeutic use. N/A
Hymenoptaecin Honeybee hemolymph Bacterial membrane disruption. Not reported Limited anticancer data.
Pardaxin Moses sole fish Dual pore formation + mitochondrial apoptosis. High (spares normal cells) Unique ROS-mediated caspase activation.

Key Insight : Pardaxin’s combination of membrane disruption and intrinsic apoptosis pathways enhances its anticancer specificity compared to AMPs like melittin .

Comparative Efficacy in Cancer Models

Cell Line/Model Pardaxin IC₅₀/Effect Comparable AMPs/Compounds References
Ovarian (PA-1, SKOV3) 3.0–4.6 µM (24–48 h); mitochondrial respiration inhibition. Melittin (IC₅₀: ~2 µM, higher toxicity).
Leukemia (THP-1, U937) G0/G1 cell cycle arrest; CD11b differentiation. No direct AMP comparisons in evidence.
Oral SCC (SCC-4) G2/M arrest; ↓ PGE₂ in vivo. Synthetic fused polypeptides (similar efficacy).
Fibrosarcoma (HT-1080) Caspase-3/7 activation; ROS-dependent apoptosis. Buforin II (caspase-independent).

Key Insight : Pardaxin’s broad-spectrum activity across solid and hematologic cancers is linked to its multi-target mechanisms, unlike AMPs with narrower pathways .

Research Findings and Mechanisms

Apoptosis Induction

  • Mitochondrial Pathway : Pardaxin depolarizes mitochondrial membranes, releasing cytochrome c and activating caspases-9/-3 .
  • ROS Accumulation : ROS scavengers (e.g., NAC) reduce caspase activation by 50%, confirming ROS as a key mediator .
  • ER Stress : Upregulates c-FOS, triggering calcium release and downstream apoptosis .

Synergy with Chemotherapy

  • Pardaxin enhances wound healing in MRSA-infected mice while reducing bacterial load, outperforming vancomycin in tissue repair .

In Vivo Efficacy

  • Oral Cancer (DMBA Model) : Reduces tumor size via PGE₂ suppression .

Preparation Methods

Methodology

The predominant method for preparing Pardaxin 3 in the laboratory is automated solid-phase peptide synthesis, employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This approach allows for stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.

  • Amino Acid Sources: Fmoc-protected amino acids are used as building blocks.
  • Synthesis Equipment: Automated peptide synthesizers such as the ABI 431A are commonly employed.
  • Sequence Assembly: The peptide sequence of this compound is identical to that isolated from Pardachirus marmoratus, typically synthesized from the N-terminus to the C-terminus.
  • Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.
  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns.
  • Verification of Purity: Purity (>97%) is confirmed by analytical HPLC, amino acid analysis, peptide sequencing, and mass spectrometry.

Experimental Details

  • Solvent Systems: Organic solvents such as trifluoroethanol (TFE) and aqueous buffers are used during synthesis and subsequent structural studies.
  • Isotopic Labeling: For structural and functional studies, isotopically labeled amino acids (e.g., ^15N-leucine) can be incorporated during synthesis.
  • Sample Preparation for Structural Studies: Lyophilized peptides are dissolved in phosphate-buffered saline with detergents like d31-dodecylphosphocholine (DPC) micelles to mimic membrane environments.

Isolation from Natural Sources

Although less common for laboratory-scale studies, this compound can be isolated from the mucous secretions of the Pacific Peacock sole.

  • Extraction: Mucous glands are stimulated to secrete pardaxin peptides.
  • Purification: The crude secretions undergo chromatographic purification steps including RP-HPLC.
  • Yield and Purity: Natural extraction typically yields lower quantities and requires extensive purification to achieve high purity suitable for research.

Comparative Data Table of Preparation Methods

Aspect Synthetic Preparation (SPPS) Natural Extraction
Source Chemical synthesis using Fmoc-protected amino acids Mucous secretions of Pacific Peacock sole
Equipment Automated peptide synthesizer (e.g., ABI 431A) Extraction and chromatographic purification
Purity >97% after RP-HPLC purification Variable, requires extensive purification
Scalability High, reproducible batch synthesis Limited by biological material availability
Isotopic Labeling Capability Yes, allows incorporation of labeled amino acids Not feasible
Structural Consistency High, sequence-defined Potential heterogeneity
Typical Solvents Used TFE, aqueous buffers, organic solvents Aqueous extraction buffers

Research Findings Related to Preparation

  • Aggregation and Solubility: this compound exhibits a high propensity to aggregate in aqueous solutions at neutral pH, which can complicate preparation and handling. Lowering the pH (~4.5) or using membrane-mimicking environments such as DPC micelles improves solubility and stability for structural studies.
  • Structural Integrity: Synthetic this compound maintains the biologically relevant bend-helix-bend-helix conformation essential for its membrane activity. This structural fidelity is critical and is achieved through careful synthesis and purification protocols.
  • Membrane Mimetic Preparation: For functional and NMR studies, synthetic this compound is prepared in the presence of lipid micelles or multilamellar vesicles, requiring precise peptide-to-lipid ratios and hydration protocols to mimic physiological conditions.

Summary of Preparation Protocol (Example)

  • Synthesis:
    • Assemble this compound sequence on solid resin using Fmoc chemistry.
    • Use automated peptide synthesizer for accuracy and efficiency.
  • Cleavage:
    • Remove peptide from resin and deprotect side chains using appropriate cleavage cocktail.
  • Purification:
    • Purify crude peptide by RP-HPLC on a C18 column.
    • Confirm purity (>97%) by analytical methods.
  • Sample Preparation:
    • Dissolve lyophilized peptide in phosphate-buffered saline with 300 mM d31-DPC micelles.
    • Adjust pH to ~4.5 to enhance solubility.
    • Prepare multilamellar vesicles by drying peptide-lipid mixtures and hydrating with water for membrane studies.
  • Storage:
    • Store purified peptide samples at -20 °C until use.

Q & A

Q. What molecular mechanisms underlie pardaxin 3’s selective apoptosis induction in cancer cells?

Q. Which experimental models are most validated for studying this compound’s antitumor effects?

Q. How does this compound’s selectivity for cancer cells compare to normal cells?

Advanced Research Questions

Q. How can experimental designs optimize the study of this compound’s ER stress pathways?

Q. What methodologies resolve contradictions in this compound’s systemic toxicity across species?

Q. How can transcriptomic data be leveraged to identify this compound’s off-target effects?

Q. What strategies improve this compound’s stability and bioavailability in vivo?

Methodological Guidance

  • Experimental Reproducibility : Adhere to ARRIVE guidelines for animal studies. Document protocols for cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

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